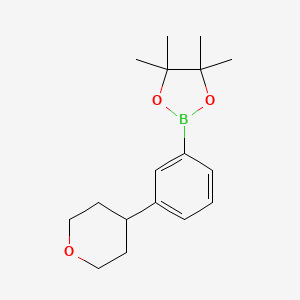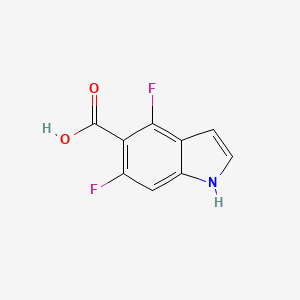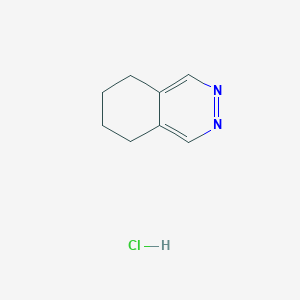
5,6,7,8-Tetrahydrophthalazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydrophthalazine hydrochloride: is a chemical compound with the molecular formula C_8H_11N_2Cl. It is a derivative of phthalazine, a bicyclic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of phthalazine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrophthalazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with catalysts like Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH_3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: More saturated tetrahydrophthalazine compounds.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydrophthalazine hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Phthalazine: The parent compound, which is less saturated and has different reactivity.
Tetrahydrophthalazine: A more saturated derivative with similar but distinct chemical properties.
Hydrophthalazine: Another related compound with variations in hydrogenation levels.
Uniqueness: 5,6,7,8-Tetrahydrophthalazine hydrochloride is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance between reactivity and stability is required.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrophthalazine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h5-6H,1-4H2;1H |
InChI Key |
GLJBAGJYSCHDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=NC=C2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



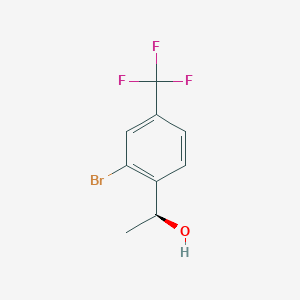
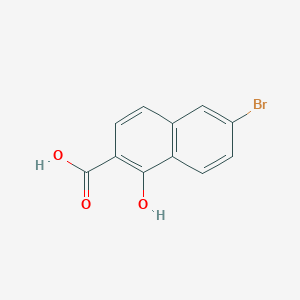
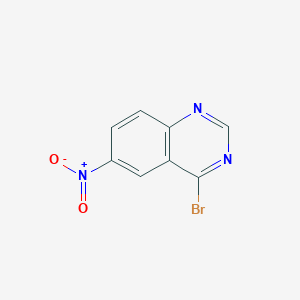
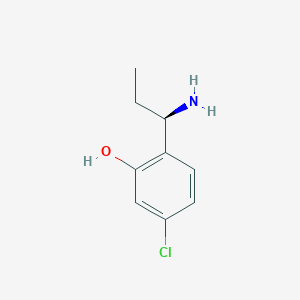
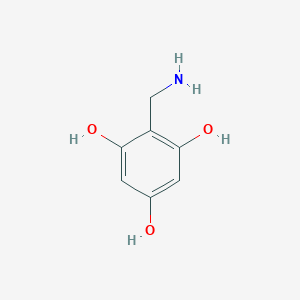
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
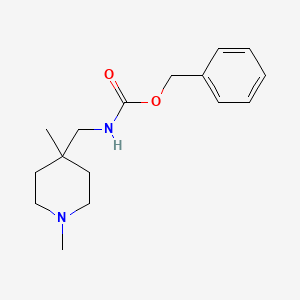
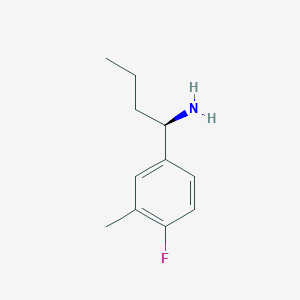
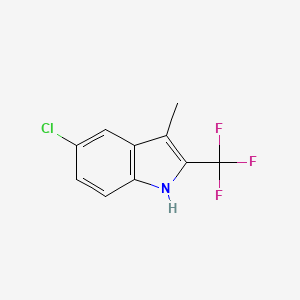
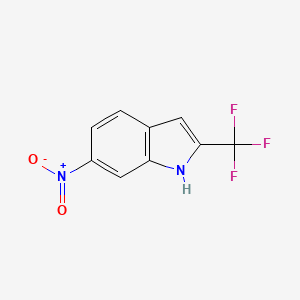
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
